- Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist, Bioorganic & Medicinal Chemistry, 2018, 26(4), 798-814
Cas no 894796-87-3 (Methyl 4-amino-2-(trifluoromethyl)benzoate)
Methyl 4-amino-2-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-amino-2-(trifluoromethyl)benzoate
- IYEKSDFYHAQYAM-UHFFFAOYSA-N
- Methyl 4-amino-2-trifluoromethylbenzoate
- 4-Amino-2-trifluoromethylbenzoic acid methyl ester
- 4-amino-2-trifluoromethyl benzoic acid methyl ester
- Benzoicacid,4-amino-2-(trifluoromethyl)-,methylester
- DA-32518
- methyl4-amino-2-(trifluoromethyl)benzoate
- SY247326
- CS-0150879
- MFCD14697988
- 4-Amino-2-trifluoromethyl-benzoic acid methyl ester
- AKOS025404125
- BS-17811
- EN300-202918
- 894796-87-3
- SCHEMBL1458185
- Methyl 4-amino-2-(trifluoromethyl)benzoate
-
- MDL: MFCD14697988
- Inchi: 1S/C9H8F3NO2/c1-15-8(14)6-3-2-5(13)4-7(6)9(10,11)12/h2-4H,13H2,1H3
- InChI Key: IYEKSDFYHAQYAM-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1C(=O)OC)N)(F)F
Computed Properties
- Exact Mass: 219.05071298g/mol
- Monoisotopic Mass: 219.05071298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3
- XLogP3: 2
Methyl 4-amino-2-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ085-50mg |
Methyl 4-amino-2-(trifluoromethyl)benzoate |
894796-87-3 | 98% | 50mg |
187CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ085-250mg |
Methyl 4-amino-2-(trifluoromethyl)benzoate |
894796-87-3 | 98% | 250mg |
583CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ085-1g |
Methyl 4-amino-2-(trifluoromethyl)benzoate |
894796-87-3 | 98% | 1g |
1324CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ085-5g |
Methyl 4-amino-2-(trifluoromethyl)benzoate |
894796-87-3 | 98% | 5g |
2654CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HM248-200mg |
Methyl 4-amino-2-(trifluoromethyl)benzoate |
894796-87-3 | 98% | 200mg |
349.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HM248-5g |
Methyl 4-amino-2-(trifluoromethyl)benzoate |
894796-87-3 | 98% | 5g |
2104.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HM248-1g |
Methyl 4-amino-2-(trifluoromethyl)benzoate |
894796-87-3 | 98% | 1g |
700.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HM248-50mg |
Methyl 4-amino-2-(trifluoromethyl)benzoate |
894796-87-3 | 98% | 50mg |
154.0CNY | 2021-08-04 | |
| TRC | M328350-100mg |
Methyl 4-amino-2-(trifluoromethyl)benzoate |
894796-87-3 | 100mg |
$133.00 | 2023-05-17 | ||
| TRC | M328350-250mg |
Methyl 4-amino-2-(trifluoromethyl)benzoate |
894796-87-3 | 250mg |
$259.00 | 2023-05-17 |
Methyl 4-amino-2-(trifluoromethyl)benzoate Production Method
Production Method 1
Methyl 4-amino-2-(trifluoromethyl)benzoate Raw materials
Methyl 4-amino-2-(trifluoromethyl)benzoate Preparation Products
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Methyl 4-amino-2-(trifluoromethyl)benzoate Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Methyl 4-amino-2-(trifluoromethyl)benzoate
Methyl 4-amino-2-(trifluoromethyl)benzoate (CAS No. 894796-87-3): A Comprehensive Overview
Methyl 4-amino-2-(trifluoromethyl)benzoate (CAS No. 894796-87-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, including an amino group at the para position and a trifluoromethyl substituent on the benzoate ring, exhibits a range of potential applications that make it a subject of intense study and development.
The molecular structure of Methyl 4-amino-2-(trifluoromethyl)benzoate consists of a benzoic acid derivative with modifications that enhance its pharmacological properties. The presence of the amino group (–NH₂) and the trifluoromethyl group (–CF₃) imparts distinct chemical and biological activities, making it a valuable intermediate in the synthesis of various bioactive molecules. These structural features contribute to its reactivity and potential in drug discovery, particularly in the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing both amino and trifluoromethyl groups. These functional groups are known to influence the binding affinity, metabolic stability, and overall efficacy of drug candidates. The study of Methyl 4-amino-2-(trifluoromethyl)benzoate falls within this broader context, as researchers investigate its role in modulating biological pathways and targeting specific disease mechanisms.
One of the most compelling aspects of Methyl 4-amino-2-(trifluoromethyl)benzoate is its utility as a building block in medicinal chemistry. The benzoate moiety provides a scaffold that can be modified further to create more complex molecules with tailored properties. This flexibility makes it an attractive candidate for synthesizing analogs that may exhibit enhanced potency or selectivity in therapeutic applications. For instance, derivatives of this compound have been explored for their potential anti-inflammatory, antiviral, and anticancer effects.
The trifluoromethyl group is particularly noteworthy due to its ability to improve the pharmacokinetic profile of drug candidates. This group enhances lipophilicity, metabolic stability, and binding interactions with biological targets, thereby increasing the overall efficacy of the drug molecule. The incorporation of –CF₃ into Methyl 4-amino-2-(trifluoromethyl)benzoate underscores its significance as a precursor in developing next-generation pharmaceuticals.
Recent studies have highlighted the compound's role in addressing emerging challenges in drug development. For example, researchers have investigated its potential as an intermediate in synthesizing kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases. The combination of an amino group and a trifluoromethyl substituent allows for fine-tuning of the molecule's interactions with protein targets, making it a promising candidate for such applications.
The synthesis of Methyl 4-amino-2-(trifluoromethyl)benzoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the sophistication of modern chemical synthesis techniques.
In addition to its pharmaceutical applications, Methyl 4-amino-2-(trifluoromethyl)benzoate has shown promise in material science research. Its unique structural properties make it a candidate for developing advanced materials with specific functionalities. For instance, derivatives of this compound have been explored for their potential use in organic electronics and liquid crystal displays due to their ability to form stable radicals and exhibit photochemical activity.
The growing body of research on Methyl 4-amino-2-(trifluoromethyl)benzoate underscores its importance as a versatile chemical entity with broad applicability across multiple scientific disciplines. As our understanding of its properties continues to expand, new opportunities for innovation are likely to emerge, further solidifying its role as a key intermediate in both academic research and industrial applications.
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